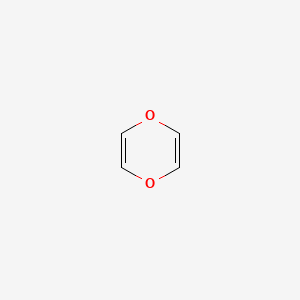

1,4-Dioxin

Beschreibung

Definitional Framework of 1,4-Dioxin (C₄H₄O₂) within Heterocyclic Chemistry

This compound, with the chemical formula C₄H₄O₂, is a heterocyclic organic compound. olympianwatertesting.comwikipedia.org Its structure is defined by a six-membered ring containing four carbon atoms and two oxygen atoms located at opposite (1 and 4) positions. olympianwatertesting.com The systematic IUPAC name for this compound is 1,4-dioxacyclohexa-2,5-diene. wikipedia.org As the parent compound of the dioxin family, it is crucial to distinguish it from the general term "dioxins," which commonly refers to polychlorinated dibenzodioxins (PCDDs), a group of highly toxic environmental pollutants. olympianwatertesting.comwikipedia.orgwikipedia.org The parent this compound is not persistent and does not exhibit the toxicity associated with its chlorinated cousins. wikipedia.org

A subject of significant theoretical interest is the molecule's aromaticity. With four sp² hybridized carbon atoms and two oxygen atoms, the ring contains 8 π-electrons, which, according to Hückel's rule, would classify it as antiaromatic if the ring were planar and the electrons fully conjugated. stackexchange.comguidechem.com Antiaromatic systems are highly unstable. However, extensive theoretical and computational studies have concluded that this compound is non-aromatic. wikipedia.orgstudentdoctor.netebi.ac.uk The molecule appears to avoid the instability of antiaromaticity by preventing significant electron delocalization or by adopting a slightly non-planar conformation, thereby breaking the continuous conjugation required for antiaromaticity. stackexchange.comstudentdoctor.netstackexchange.com This behavior makes this compound a key subject in studies of chemical bonding and molecular orbital theory. studentdoctor.net

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₄O₂ | wikipedia.org |

| Molar Mass | 84.07 g/mol | wikipedia.org |

| IUPAC Name | 1,4-Dioxacyclohexa-2,5-diene | wikipedia.org |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 75 °C (167 °F; 348 K) | wikipedia.orgontosight.ai |

| CAS Number | 290-67-5 | wikipedia.org |

| Aromaticity | Non-aromatic | wikipedia.orgebi.ac.uk |

Interrelationship between this compound and Saturated Cyclic Ether Analogues (e.g., 1,4-Dioxane (B91453), C₄H₈O₂) in Research

The relationship between this compound and its saturated analogue, 1,4-dioxane (C₄H₈O₂), provides a classic textbook example of how the introduction of unsaturation dramatically alters a molecule's properties and applications. 1,4-Dioxane is a heterocyclic compound where the four carbon atoms in the ring are connected by single bonds, making it a cyclic ether. enviro.wikinih.gov

The fundamental structural difference—the presence of two C=C double bonds in this compound versus all C-C single bonds in 1,4-dioxane—leads to profound differences in their chemistry. This compound is relatively unstable and reactive, prone to polymerization and decomposition. olympianwatertesting.comthieme-connect.de In contrast, 1,4-dioxane is a stable, colorless liquid with a faint sweet odor, properties that have made it a widely used aprotic solvent in various industrial applications and chemical laboratories. nih.govquora.com For decades, a primary use of 1,4-dioxane was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (B11378). itrcweb.orgepa.gov

In the context of research, their roles are distinctly different. This compound is primarily of academic and theoretical interest, serving as a model for studying concepts like antiaromaticity and the reactivity of unsaturated ethers. olympianwatertesting.com Conversely, 1,4-dioxane's stability and solvent properties are leveraged in practical research settings for conducting chemical reactions and extractions. nih.gov The synthesis of this compound can even proceed from 1,4-dioxane derivatives through elimination reactions, highlighting their close synthetic connection. thieme-connect.de

| Feature | This compound | 1,4-Dioxane |

|---|---|---|

| Formula | C₄H₄O₂ | C₄H₈O₂ |

| Bonding | Unsaturated (two C=C double bonds) | Saturated (all C-C single bonds) |

| Stability | Unstable, reactive, prone to polymerization. olympianwatertesting.comthieme-connect.de | Stable. nih.gov |

| Conformation | Relatively planar. olympianwatertesting.com | Flexible (chair and boat conformations). wikipedia.org |

| Primary Research Interest | Theoretical studies (aromaticity, reactivity). olympianwatertesting.com | Aprotic solvent, chemical stabilizer. nih.govitrcweb.org |

Significance of the this compound Structural Motif in Contemporary Chemical Inquiry

The this compound structural motif, including its partially or fully saturated and benzo-fused variants, is a significant scaffold in contemporary chemical research beyond theoretical studies. It serves as a valuable building block and chemical intermediate for the synthesis of more complex molecules. ontosight.aithieme-connect.de

Research has demonstrated the utility of the dioxin framework in constructing molecules with specific functions:

Synthesis of Bioactive Molecules : Derivatives such as 2,3-dihydro-1,4-dioxin are employed as synthons to create complex, biologically active side-chains on larger molecular frameworks, such as steroids. rsc.org

Biologically Active Benzodioxins : The 1,4-benzodioxin (B1211060) moiety, which consists of a this compound ring fused to a benzene (B151609) ring, is a "privileged structure" in medicinal chemistry. thieme-connect.deresearchgate.net This framework is found in numerous compounds investigated for a range of biological activities. thieme-connect.deontosight.ai

Materials Science : Substituted this compound derivatives are being explored for their unique optical and electronic properties. For instance, recent studies on 2,3,5,6-tetraphenyl-1,4-dioxin have provided new insights into its photophysical behavior, such as aggregation-caused quenching (ACQ), which is relevant to the development of novel luminescent materials. acs.org

Computational Chemistry : The this compound core is a useful model for computational studies. Researchers use density functional theory (DFT) and other methods to calculate and predict the electronic structures, molecular orbitals (such as HOMO and LUMO), and reactivity of this compound and its derivatives, which aids in the rational design of new compounds with desired properties. sci-hub.seresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

290-67-5 |

|---|---|

Molekularformel |

C4H4O2 |

Molekulargewicht |

84.07 g/mol |

IUPAC-Name |

1,4-dioxine |

InChI |

InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |

InChI-Schlüssel |

KVGZZAHHUNAVKZ-UHFFFAOYSA-N |

SMILES |

C1=COC=CO1 |

Kanonische SMILES |

C1=COC=CO1 |

Andere CAS-Nummern |

290-67-5 |

Synonyme |

1,4-dioxin p-dioxin |

Herkunft des Produkts |

United States |

Historical Trajectory and Foundational Studies of 1,4 Dioxin and Its Analogues

Early Syntheses and Structural Postulations of 1,4-Dioxane (B91453) (1863 and subsequent years)

The initial synthesis of 1,4-dioxane (C₄H₈O₂) was reported in 1863 by multiple researchers, including Lourenço and Wurtz, marking its formal entry into the chemical literature. itrcweb.orgitrcweb.orgitrcweb.org These early preparations were academic exercises that laid the groundwork for future investigations. A significant advancement came in 1906 when Alexey Favorsky developed an acid-catalyzed dehydration of diethylene glycol, a method that would later become the basis for industrial production. wikipedia.org Favorsky is also credited with determining the correct cyclic ether structure of the compound. wikipedia.org

Limited production of 1,4-dioxane began in 1929, with commercial-scale manufacturing starting in 1951. itrcweb.orgitrcweb.org Its primary utility emerged as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (TCA), and by the 1980s, this application accounted for approximately 90% of its production. itrcweb.orgitrcweb.orgwikipedia.org

| Year | Event | Significance |

| 1863 | First synthesis of 1,4-dioxane reported. itrcweb.orgitrcweb.org | Marks the initial discovery of the saturated analogue. |

| 1906 | Alexey Favorsky develops an improved synthesis method. wikipedia.org | Establishes the basis for future industrial production and confirms the compound's structure. wikipedia.org |

| 1929 | Limited commercial production begins. itrcweb.orgitrcweb.org | First steps towards industrial application. |

| 1951 | Large-scale production of 1,4-dioxane commences. itrcweb.org | Wider availability for industrial use. |

| Late 1950s | Used as a stabilizer for 1,1,1-trichloroethane (TCA). itrcweb.org | Becomes a major industrial application, driving production. |

Evolution of Understanding Regarding the Parent 1,4-Dioxin Structure (C₄H₄O₂)

The parent compound, this compound (C₄H₄O₂), is a heterocyclic, non-aromatic organic compound. wikipedia.org It is structurally distinct from its saturated counterpart, 1,4-dioxane, as it contains two carbon-carbon double bonds. Its isomeric form, 1,2-dioxin, is highly unstable due to its peroxide-like nature. wikipedia.org

The synthesis of this compound is more complex than that of dioxane. A notable method involves a multi-step process utilizing a Diels-Alder reaction. wikipedia.org In this synthesis, furan (B31954) reacts with maleic anhydride (B1165640) to form an adduct. This adduct's double bond is then converted to an epoxide. Subsequently, a retro-Diels-Alder reaction yields this compound and regenerates the maleic anhydride. wikipedia.org This elegant synthesis showcases a sophisticated application of classic organic reactions to create the unsaturated heterocyclic ring structure.

Key Milestones in the Chemical Exploration of Dioxin-derived Compounds

While this compound itself is primarily of academic interest, its derivatives, particularly polychlorinated dibenzodioxins (PCDDs), have a much more prominent and complex history. These compounds were never intentionally produced as commercial products but were identified as highly toxic byproducts of various industrial and combustion processes. acs.org

The term "dioxins" in a public and regulatory context almost always refers to PCDDs and related compounds like polychlorinated dibenzofurans (PCDFs). acs.org The first intentional synthesis of a chlorinated dibenzodioxin dates back to 1872. wikipedia.org However, their environmental significance was not recognized until much later.

A crucial point in the history of dioxin-derived compounds was the discovery that they were formed as contaminants during the synthesis of certain chlorinated phenols. acs.org For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was an unintended byproduct in the production of 2,4,5-trichlorophenol (B144370) (2,4,5-T), a component of the herbicide Agent Orange. acs.orgwiley.comhistory.comnih.govva.gov The use of Agent Orange during the Vietnam War led to significant environmental contamination and brought TCDD to international attention. wikipedia.orgwiley.comnih.gov

In 1976, an industrial accident in Seveso, Italy, resulted in the release of a chemical cloud containing TCDD, leading to the highest known exposure in a residential population. amiosh.comnih.govebsco.comwikipedia.org This event triggered extensive health and environmental research and led to the implementation of stricter industrial safety regulations in Europe, known as the Seveso Directives. environmentandsociety.org

Another major milestone was the discovery in 1977 that dioxins were present in the fly ash from industrial and municipal waste incinerators. acs.orgtandfonline.com This finding revealed that dioxins were not just byproducts of specific chemical manufacturing processes but were also formed during combustion. acs.org Research indicated that these compounds could be synthesized "de novo" from carbon, oxygen, and chlorine on the surface of catalyst particles in flue gases at temperatures between 200–500 °C. tandfonline.com This discovery fundamentally changed the understanding of dioxin sources, implicating a wide range of combustion activities. acs.org

| Year/Period | Milestone | Significance |

| 1872 | First intentional laboratory synthesis of a chlorinated dibenzodioxin. wikipedia.org | Early chemical synthesis, predating knowledge of its toxicity. |

| 1957 | Dioxins identified as the cause of "chick edema disease". | One of the first instances linking dioxin compounds to adverse biological effects. |

| 1962-1971 | Use of Agent Orange in the Vietnam War. nih.gov | Widespread environmental contamination with TCDD, a contaminant in the herbicide. wiley.comhistory.comva.gov |

| 1976 | Industrial accident in Seveso, Italy. amiosh.comnih.govebsco.comwikipedia.org | Released a significant amount of TCDD, leading to extensive research and stricter industrial safety regulations. environmentandsociety.org |

| 1977 | Dioxins detected in fly ash from incinerators. acs.orgtandfonline.com | Revealed that combustion is a major source of dioxin formation, broadening the scope of potential sources. acs.org |

Computational and Theoretical Investigations of 1,4 Dioxin and Its Analogues

Conformational Analysis and Dynamics

Influence of Substituents on Conformation

The conformation of the 1,4-dioxin ring is significantly influenced by the nature and position of its substituents. Theoretical calculations have been employed to explore these relationships in various this compound analogues.

For instance, studies on 2,3,5,6-tetraphenyl-1,4-dioxin have revealed how bulky phenyl groups affect the geometry of the central dioxin ring. metu.edu.tr X-ray analysis of related structures, such as dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate and dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate, demonstrates that seemingly small changes in substituent patterns can lead to dramatic differences in the planarity of the dioxin core. metu.edu.tr In one regioisomer, the dioxin ring is planar, while in the other, it adopts a boat conformation. metu.edu.tr This is attributed to differences in conjugation between the substituents and the central ring. metu.edu.tr

Similarly, computational studies on 2-substituted-1,3-dioxanes, which are structural isomers of substituted 1,4-dioxins, have been performed to understand the effects of various substituents (e.g., -OCH3, -C6H5) on the conformational equilibria. researchgate.net These studies, often utilizing semiempirical molecular orbital calculations, investigate how steric and electrostatic interactions dictate the preference for axial or equatorial positioning of the substituent. researchgate.net For 2,3,5,6-tetraphenyl-1,4-dioxin, two primary conformations of the phenyl rings, termed "butterfly" and "propeller," are found to be nearly isoenergetic, with the propeller form being slightly more stable. metu.edu.tr The rotation of these phenyl rings is nearly barrier-free, indicating a high degree of conformational flexibility. metu.edu.tr

The introduction of halogen atoms as substituents also has a pronounced effect. In a study of 1,4-benzodioxan-6-yl substituted chalcone (B49325) derivatives, which contain a this compound-like ring fused to a benzene (B151609) ring, the presence and position of fluoro and chloro substituents were found to alter the molecule's polarity. sci-hub.se For example, a fluorine atom in the para position of a phenyl ring attached to the chalcone backbone resulted in a higher molecular dipole moment compared to a chlorine atom in the ortho position. sci-hub.se

Table 1: Influence of Phenyl and Carboxylate Substituents on this compound Ring Conformation

| Compound | Substituents | Central Ring Conformation | Phenyl Ring Orientation | Reference |

| Dimethyl 2,5-diphenyl-1,4-dioxine-3,6-dicarboxylate | Phenyl, Methyl Ester | Planar | Perpendicular to core | metu.edu.tr |

| Dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate | Phenyl, Methyl Ester | Boat | Perpendicular to core | metu.edu.tr |

| 2,3,5,6-tetraphenyl-1,4-dithiin (Sulfur analogue) | Phenyl | Boat | Mixed orientation | metu.edu.tr |

Molecular Dynamics Simulations in Condensed Phases

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of this compound and its analogues in condensed phases (liquids and solids). These simulations model the movements of atoms over time, offering insights into intermolecular interactions and structural organization.

MD simulations of pure liquid 1,4-dioxane (B91453) have revealed a structure characteristic of a van der Waals liquid, where interactions are dominated by the Lennard-Jones term. researchgate.net However, these simulations also provide evidence for weak C-H---O hydrogen bonding, indicated by a decrease in C-H bond distances and an increase in C-H vibrational frequencies when moving from the gas phase to solution. researchgate.net

In more complex environments, such as biological membranes, MD simulations have been used to investigate the effects of 1,4-dioxane. nih.gov Studies on phospholipid membrane models showed that 1,4-dioxane tends to accumulate near the ester groups of the lipids. nih.gov This interaction pushes the lipid headgroups apart, leading to an increase in the area and volume per lipid, and a decrease in membrane thickness and orderliness. nih.gov Metadynamics, a variant of MD, was used to calculate the free-energy profile for 1,4-dioxane penetrating the membrane, revealing a small energy barrier in the headgroup region. nih.gov

MD simulations are also employed to understand the adsorption of 1,4-dioxane onto materials like zeolites, which is relevant for water treatment applications. escholarship.org These simulations can elucidate the structural and thermodynamic differences in how 1,4-dioxane and other co-contaminants interact with the porous structure of the zeolite at a molecular level. escholarship.org

The choice of force field is critical for the accuracy of MD simulations. The COMPASS (Condensed-Phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field, for example, is an ab initio based force field used for simulating a wide range of materials, including polymers in solution with solvents like 1,4-dioxane. rsc.org

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is extensively used to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. Density Functional Theory (DFT) is a cornerstone of these investigations.

The reaction of 1,4-dioxane with radicals, such as the hydroxyl radical (•OH), is of significant environmental interest. Theoretical studies on this reaction have explored hydrogen abstraction from both axial and equatorial positions. researchgate.net These calculations, using methods like M06-2X/MG3S, help to determine the structures of reactants, transition states, and products, and to predict reaction rate constants. researchgate.net Interestingly, explicit solvation models suggest a kinetic preference for the abstraction of axial hydrogens. researchgate.net

The reactions of 1,4-dioxane with halogen atoms have also been studied theoretically. The reaction with atomic chlorine is predicted to proceed through an addition-elimination mechanism, with the rate-determining step being the initial barrier-less association between the chlorine atom and the chair conformer of 1,4-dioxane. researchgate.net This contrasts with the reaction with bromine, where a conformational change of the bromine-dioxane adduct is the rate-limiting step. researchgate.net

For more complex analogues like polychlorinated dibenzo-p-dioxins (PCDDs), DFT calculations have been used to investigate base-catalyzed hydrolysis. acs.org These studies predict the thermodynamics and kinetics of both dechlorination and ring-opening reactions, finding that hydrolytic dechlorination is thermodynamically more favorable. acs.org The reaction is proposed to follow an SNAr mechanism, where the addition of the hydroxide (B78521) ion is the rate-determining step. acs.org

The reactivity of dioxins with other radicals, such as the methylidyne radical (CH), has also been explored. mdpi.com DFT and ab initio MD simulations suggest that the CH radical can attack the C-C bonds of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) barrierlessly, leading to the formation of a seven-membered ring structure. mdpi.com These reactions are predicted to be favorable both thermodynamically and kinetically. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for 1,4-Benzodioxan Chalcone Analogues

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) | Reference |

| DBFPP-1 | -6.36 | -2.13 | 4.23 | 2.12 | 0.47 | 4.25 | sci-hub.se |

| DBFPP-2 | -6.44 | -2.19 | 4.25 | 2.13 | 0.47 | 4.32 | sci-hub.se |

| DBDCPP-3 | -6.50 | -2.31 | 4.19 | 2.10 | 0.48 | 4.41 | sci-hub.se |

| DBCPP | -6.35 | -2.35 | 4.00 | 2.00 | 0.50 | 4.35 | sci-hub.se |

| Data derived from DFT calculations at the B3LYP/6-31G(d,p) level. sci-hub.se |

Spectroscopic Property Prediction and Interpretation via Computational Models

Computational models are vital for predicting and interpreting the spectroscopic properties of this compound and its analogues, providing a direct link between theoretical structures and experimental observations.

DFT and its time-dependent extension (TD-DFT) are widely used to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. For instance, in the study of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level were performed to compute vibrational frequencies and UV-Vis absorption wavelengths, which showed good correlation with experimental spectra. colab.ws Similarly, for 1,4-benzodioxan chalcone derivatives, theoretical and experimental UV-Vis and IR spectra were compared to assign absorption bands accurately. sci-hub.se

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, theoretical ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data to confirm the molecular structure. colab.ws

Furthermore, computational models can predict other important electronic properties. Natural Bonding Orbital (NBO) analysis can be used to understand charge transfer within the molecule by examining interactions between bonding and antibonding orbitals. ijcce.ac.ir The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine global reactivity descriptors like chemical hardness, softness, and electronegativity. sci-hub.seijcce.ac.ir Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. colab.wsijcce.ac.ir

Table 4: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for a 1,4-Benzodioxan Derivative (DBDCPP-3)

| Medium | Method | Transition 1 (nm) | Transition 2 (nm) | Reference |

| Gas Phase | TD-DFT | 360.27 | 296.00 | sci-hub.se |

| DCM (Theoretical) | TD-DFT (IEF-PCM) | 347.49 | 306.65 | sci-hub.se |

| DCM (Experimental) | UV-Vis Spectroscopy | 334.20 | 295.77 | sci-hub.se |

Advanced Spectroscopic and Chromatographic Characterization of 1,4 Dioxin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including 1,4-dioxin. It provides detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound.

Due to the high symmetry of the this compound molecule, all eight protons are chemically equivalent. docbrown.info This results in a single resonance peak in the ¹H NMR spectrum. docbrown.info Similarly, all four carbon atoms in the this compound ring are in identical chemical environments, leading to a single peak in the ¹³C NMR spectrum. docbrown.info The absence of spin-spin coupling further simplifies the spectra, with the single proton resonance line not being split. docbrown.info

The chemical shifts for ¹H and ¹³C in this compound can vary slightly depending on the deuterated solvent used for the analysis. paulussegroup.comcarlroth.com Tetramethylsilane (TMS) is typically used as an internal standard, with its chemical shift arbitrarily set to 0.0 ppm. docbrown.infodocbrown.info

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | CDCl₃ | 3.71 | Singlet |

| ¹H | Acetone-d₆ | 3.59 | Singlet |

| ¹H | DMSO-d₆ | 3.57 | Singlet |

| ¹H | Benzene-d₆ | 3.35 | Singlet |

| ¹H | Acetonitrile-d₃ | 3.60 | Singlet |

| ¹H | Methanol-d₄ | 3.66 | Singlet |

| ¹H | D₂O | 3.75 | Singlet |

| ¹³C | CDCl₃ | 67.2 | Singlet |

| ¹³C | Acetone-d₆ | 67.8 | Singlet |

| ¹³C | DMSO-d₆ | 67.4 | Singlet |

| ¹³C | 1,4-Dioxane-d₈ | 66.66 | Quintet |

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. carlroth.com

Solid-State NMR Techniques (e.g., CP/MAS NMR)

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in the solid phase. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly useful for enhancing the signal of insensitive nuclei and for studying molecular interactions in solids. researchgate.netacs.org

In the context of dioxin-related research, ¹³C CP/MAS NMR has been employed to characterize the formation of dioxin linkages within covalent organic frameworks (COFs). berkeley.edu For instance, the appearance of resonance signals around 139 and 146 ppm in the ¹³C CP/MAS spectrum confirmed the formation of C-O carbons characteristic of the dioxin linkage. berkeley.edu

Furthermore, ssNMR has been used to investigate the interaction of dioxin compounds with other materials. For example, a study on the adsorption of 2,3-DCDD and 1,2,3,4-TeCDD onto zeolites utilized CP/MAS NMR to confirm that the dioxin molecules were adsorbed into the micropores of the zeolites without undergoing chemical alteration. researchgate.net Another study explored the limits of ⁷³Ge solid-state NMR by analyzing germanium dichloride complexed with 1,4-dioxane (B91453). nih.govcanada.carsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the detection and quantification of this compound, offering high sensitivity and specificity, especially when coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) is widely regarded as the gold standard for the analysis of dioxins. chromatographytoday.com This technique separates the components of a complex mixture using gas chromatography and then identifies and quantifies them based on their mass-to-charge ratio using mass spectrometry. chromatographytoday.com The high sensitivity and specificity of GC-MS allow for the precise measurement of trace levels of dioxins. chromatographytoday.com

Various GC-MS methods have been developed and are in use for the analysis of 1,4-dioxane in different matrices. These include methods for water, soil, sediment, and biological tissues. cdc.gov The choice of method often depends on the required detection limits and the sample matrix. For instance, methods like EPA 613 and 8290A are used for analyzing dioxins in water, soil, and other environmental media. epa.gov The use of high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered a reference method for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). akjournals.com More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a cost-effective alternative with comparable sensitivity and accuracy. researchgate.netakjournals.com

The analysis of 1,4-dioxane can be challenging due to its high miscibility in water, which can lead to poor purging efficiency and higher reporting limits. cdc.gov To overcome these challenges, techniques such as heated purge-and-trap systems are employed. cdc.govysi.com

Interactive Data Table: Common GC-MS Methods for this compound Analysis

| Method | Matrix | Technique | Key Features |

| EPA Method 522 | Drinking Water | SPE-GC/MS-SIM | Low detection limits (typically 50-100 ppt). osd.mil |

| Modified EPA Method 8270 | Water | GC/MS-SIM with Isotope Dilution | Enhanced sensitivity and accuracy. alphalab.com |

| EPA Method 1613B | Environmental Matrices | HRGC/HRMS with Isotope Dilution | Quantifies very low concentrations of individual PCDD and PCDF congeners. epa.gov |

| EPA Method 8260 | Water, Soil | Purge-and-Trap GC/MS | Can have higher reporting limits due to poor purging efficiency of 1,4-dioxane. eurofinsus.com |

Isotopic Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique used in dioxin analysis. chromatographytoday.com This method involves adding a known amount of an isotopically labeled internal standard, such as 1,4-dioxane-d8, to the sample before processing. eurofinsus.comrsc.org

The labeled standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to correct for any losses that occurred during sample preparation and for variations in instrument response. chromatographytoday.comcdc.gov This results in improved precision and accuracy, especially when analyzing complex matrices or low concentrations. itrcweb.org

IDMS is a key component of several standard methods for dioxin analysis, including EPA Method 1613B and modified EPA Method 8270. epa.govalphalab.com The use of isotope dilution allows for the quantification of very low concentrations of dioxins with a high degree of confidence. epa.govthermofisher.com

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis. sc.gov Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. epa.gov

For 1,4-dioxane, characteristic ions such as m/z 88 and 58 are monitored. impactanalytical.com By focusing on these specific ions, the instrument spends more time detecting the ions of interest, which leads to a better signal-to-noise ratio and, consequently, lower detection limits. itrcweb.org

SIM is often used in conjunction with GC-MS and is a feature of many standard methods for 1,4-dioxane analysis, such as EPA Method 522 and modified EPA Method 8270. osd.milalphalab.com The combination of GC separation, SIM detection, and often isotope dilution quantification provides a robust and highly sensitive approach for the analysis of 1,4-dioxane in various samples. alphalab.comeurofinsus.com This approach is particularly valuable for achieving the low detection limits required by many regulatory agencies. ysi.comitrcweb.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and investigation of intermolecular forces involving this compound. The 1,4-dioxane molecule, containing 14 atoms, exhibits 36 normal modes of vibration. ajol.info In its common chair conformation, which possesses a center of symmetry, the molecule belongs to the C2h point group. ajol.info This symmetry dictates that certain vibrational modes are active in the infrared spectrum, others in the Raman spectrum, and some may be inactive in both. ajol.inforoyalsocietypublishing.org

Studies have shown that the vibrational frequencies observed for this compound in various states (gas, liquid, and in complexes) are consistent with a chair conformation. ajol.inforoyalsocietypublishing.org The analysis of these spectra allows for the detailed assignment of specific vibrational modes, such as C-H stretching, C-O stretching, and ring deformation modes. royalsocietypublishing.orgrsc.org For instance, the IR and Raman spectra of neat liquid 1,4-dioxane have been thoroughly analyzed, with band assignments based on calculations for the C2h chair conformer. rsc.org

Furthermore, these spectroscopic methods are highly sensitive to changes in the molecular environment, making them ideal for studying intermolecular interactions. ipl.pttsijournals.com When this compound interacts with other molecules, such as solvents or in host-guest systems, shifts in the vibrational frequencies and changes in band intensities can be observed. chemrxiv.orgacs.orgaip.org For example, the interaction between this compound and water has been probed using IR spectroscopy, revealing changes in the C-H stretching vibrations that indicate the formation of hydrogen bonds. acs.org Computational models, such as ab initio molecular dynamics (AIMD), are often used in conjunction with experimental spectra to provide a more robust interpretation of these interactions. chemrxiv.orgacs.org

Table 1: Selected IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Frequency (cm⁻¹) (IR) | Frequency (cm⁻¹) (Raman) | Reference |

|---|---|---|---|

| CH₂ stretch | 2965 | 2959 | rsc.org |

| CH₂ stretch | 2855 | 2854 | rsc.org |

| CH₂ deformation | 1450 | 1444 | rsc.org |

| Ring stretch | 1121 | 1130 | rsc.org |

| Ring stretch | 870 | 835 | rsc.org |

| Ring deformation | 613 | 615 | rsc.org |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices. Both gas and liquid chromatography are widely employed, each with specific advantages depending on the application.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The method involves separating components of a sample in a gaseous mobile phase as they pass through a stationary phase within a column. A common detector used for this compound analysis is the Flame Ionization Detector (FID). oup.comoup.com

In a typical GC-FID setup for this compound, a capillary column, such as one with a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase, is used for separation. oup.com The FID operates by detecting ions formed during the combustion of organic compounds in a hydrogen flame, providing a signal proportional to the mass of the analyte. Research has demonstrated the successful application of GC-FID for quantifying this compound in various samples, including detergents and glycols. oup.comoup.com For instance, a developed GC-FID method for sanitary detergents showed a linear range of 0.5 to 200 μg/mL with a limit of detection of 0.15 μg/mL. oup.com While effective, conventional GC-FID methods can sometimes be slow due to sample preparation requirements and long run times. chromatographyonline.com

For enhanced sensitivity and specificity, GC is often coupled with mass spectrometry (GC-MS). nih.gov This combination allows for the identification of this compound based on its mass spectrum, even at trace levels. nih.gov

Table 2: Example GC-FID Parameters for this compound Analysis This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Reference |

|---|---|---|

| Column | ZB-624 (30 m, 0.32 mm I.D., 1.8 µm film) | oup.com |

| Carrier Gas | Nitrogen | oup.com |

| Carrier Gas Flow Rate | 3.35 mL/min | oup.com |

| Injector Temperature | 250°C | oup.com |

| Detector | Flame Ionization Detector (FID) | oup.com |

| Detector Temperature | 250°C | oup.com |

| Hydrogen Flow Rate | 40 mL/min | oup.com |

| Air Flow Rate | 400 mL/min | oup.com |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative to GC for the analysis of this compound. oup.com While GC is often preferred for its volatility, LC can be advantageous for complex matrices or when derivatization is not desirable. oup.com

Reverse-phase HPLC is a common mode used for this compound and its derivatives. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For example, 1,4-dioxane-2,5-dione has been analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Compared to GC-MS, HPLC with UV detection may have lower sensitivity for trace amounts of this compound. oup.com However, HPLC methods can offer simpler sample preparation and are suitable for complex product matrices. oup.com The choice between GC and LC depends on factors such as the required detection limits, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation and Extraction Techniques for Analytical Research

Effective sample preparation is critical for accurate and reliable analysis of this compound, as it is often present at low concentrations in complex environmental and biological samples. The goal of these techniques is to isolate and concentrate the analyte from the sample matrix while removing interfering substances.

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and preconcentration of this compound from aqueous samples. biotage.comcdc.gov This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk. biotage.com Due to its high solubility in water, extracting this compound can be challenging, but SPE addresses this issue effectively. biotage.com

EPA Method 522, specifically developed for the analysis of 1,4-dioxane in drinking water, utilizes SPE. biotage.comddmsinc.comosd.mil In this method, a water sample is passed through an SPE cartridge containing a sorbent like coconut charcoal or other specialized materials. nemi.gov The this compound is adsorbed onto the solid phase, and then eluted with a small volume of an organic solvent, such as dichloromethane. nemi.gov This process not only isolates the analyte but also concentrates it, allowing for lower detection limits. ddmsinc.com SPE is often preferred over other methods like liquid-liquid extraction because it uses less solvent and can be automated. biotage.com

Table 3: Common SPE Sorbents for this compound Extraction This table is interactive. Click on the headers to sort the data.

| Sorbent Material | Application | Reference |

|---|---|---|

| Coconut Charcoal | Drinking Water (EPA Method 522) | nemi.gov |

| Activated Carbon | Water Samples | cdc.gov |

| Polymeric Sorbents | Drinking Water | osd.mil |

Purge-and-trap is a dynamic headspace technique primarily used for the analysis of volatile organic compounds (VOCs) in water and solid samples. itrcweb.org This method involves purging an inert gas through a sample, which strips the volatile analytes from the matrix. itrcweb.org The analytes are then carried by the gas stream and collected on a sorbent trap. itrcweb.org After purging is complete, the trap is heated, and the desorbed analytes are transferred to a gas chromatograph for analysis. ysi.com

While purge-and-trap is a standard method for many VOCs, its application to this compound presents challenges due to the compound's high water solubility, which leads to poor purging efficiency. ddmsinc.comitrcweb.org This can result in higher reporting limits compared to other analytes. itrcweb.orgitrcweb.org To improve the purging efficiency, modifications such as heating the sample and adding salt (salting out) can be employed. cdc.govysi.com Despite its limitations, heated purge-and-trap coupled with GC-MS is used for the analysis of this compound, particularly when trying to achieve low detection limits. ysi.comykcs.ac.cn Isotope dilution, using a labeled internal standard like 1,4-dioxane-d8, is often recommended to compensate for the poor and variable purge efficiency. ddmsinc.comitrcweb.org

Azeotropic and Vacuum Distillation for Sample Enrichment

Distillation techniques, particularly azeotropic and vacuum distillation, serve as crucial sample enrichment and purification steps in the analytical workflow for this compound and its related compounds. These methods are essential for concentrating the analyte from complex matrices and removing interfering substances prior to instrumental analysis.

Azeotropic Distillation: This technique is employed to concentrate this compound from aqueous samples and to dry sample extracts. cdc.govpageplace.de The U.S. Environmental Protection Agency (EPA) Method 5031 specifies azeotropic distillation for the concentration of 1,4-dioxane (a saturated derivative of this compound) in aqueous, soil, oil, and tissue samples before analysis by gas chromatography-mass spectrometry (GC-MS). cdc.gov The process involves adding a solvent that forms a low-boiling azeotrope with water, allowing for the efficient removal of water and the concentration of less volatile organic compounds like this compound in the remaining solvent. pageplace.de This is particularly important for subsequent analytical steps, such as derivatization, which may be sensitive to the presence of water. pageplace.de

Vacuum Distillation: This method reduces the boiling point of compounds, allowing for distillation at lower temperatures and minimizing the thermal degradation of sensitive analytes like this compound. It is a recognized sample preparation method for concentrating this compound from various matrices. cdc.govveterinaryworld.org EPA Method 5032, for instance, utilizes a closed-system vacuum distillation apparatus for sample concentration. cdc.gov Research on the analysis of the food additive polysorbate 65 demonstrated the effectiveness of a similar methodology, achieving recoveries for 1,4-dioxane that ranged from 85% to 101% for concentrations between 0.5 and 600 ppm. cdc.gov In other applications, vacuum distillation has been used to refine wood vinegar, with a refinement efficiency exceeding 95%, prior to GC/MS analysis that identified 2,3-dihydro-1,4-dioxin among the chemical constituents. veterinaryworld.org Industrial processes may also use vacuum distillation to reduce the this compound content in commercial products. industrialchemicals.gov.au

The table below summarizes key EPA methods utilizing distillation for sample enrichment.

| Method | Technique | Application | Analyte Example | Sample Matrices | Reference |

| EPA 5031 | Azeotropic Distillation | Sample Concentration | 1,4-Dioxane | Aqueous, Soil, Oil, Tissue | cdc.gov |

| EPA 5032 | Closed System Vacuum Distillation | Sample Concentration | 1,4-Dioxane | Aqueous, Soil, Oil, Tissue | cdc.gov |

Emerging Analytical Methodologies (e.g., Solid-Phase Microextraction (SPME))

The detection of this compound at trace levels necessitates the development of highly sensitive and selective analytical methods. Beyond traditional techniques, several emerging methodologies are showing significant promise, with Solid-Phase Microextraction (SPME) being a prominent example. SPME is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step, making it a "Green Chemistry" approach. researchgate.net

Solid-Phase Microextraction (SPME): SPME has been successfully coupled with GC-MS for the analysis of this compound and its derivatives in diverse samples, including consumer products, plant volatiles, and food products. ca.govijper.orgmdpi.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile and semi-volatile compounds, including this compound, adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. ijper.orgmdpi.com

Recent advancements focus on developing novel fiber coatings to enhance extraction efficiency and selectivity. One innovative approach involves the use of a dioxin-linked covalent organic framework (COF) as an SPME fiber coating for the extraction of perfluorinated alkyl substances (PFASs). researchgate.net While not directly targeting this compound, this research demonstrates the potential of creating highly specific COF-coated fibers for capturing structurally related compounds. researchgate.net Another study synthesized a metal-organic framework (MOF) from a dibenzo cdc.govca.govdioxin derivative to be used as a sorbent for the micro-solid phase extraction of chlorophenols, showcasing another advanced material application derived from the dioxin structure. researchgate.net

The table below presents findings from studies using SPME for the analysis of this compound-related compounds.

| Method | Fiber Coating | Analyte(s) Identified | Matrix | Key Findings | Reference |

| Headspace SPME-GC-MS | Not specified | hexahydro-2,2,3,3-tetramethyl-1,4-dioxin | Houttuynia cordata (plant) | Demonstrated the utility of HS-SPME for identifying volatile organic compounds, including a dioxin derivative, in different plant parts. | ijper.org |

| SPME-GC-MS | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | tetrahydro-1,4-dioxin | Fruit Jams | Successfully identified tetrahydro-1,4-dioxin as part of the volatile aromatic profile of jams. | mdpi.com |

| COF-coated SPME-GC-MS | Dioxin-linked COF (TH-COF) | Perfluorinated alkyl substances (PFASs) | Water | Achieved low detection limits (0.0020–0.0045 ng L⁻¹), good linearity (R² ≥ 0.9945), and high reusability (20 times). | researchgate.net |

These emerging methods, particularly those involving novel material science such as COFs and MOFs, represent the forefront of analytical chemistry for the ultra-trace detection of this compound and its related compounds in complex environmental and biological samples.

Environmental Chemical Pathways of 1,4 Dioxin Derivative Attenuation

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic processes play a crucial role in the natural attenuation and engineered treatment of 1,4-dioxin, particularly through oxidative pathways.

Photo-oxidative Decomposition Pathways

Photo-oxidative decomposition of this compound occurs through both direct and indirect photolysis, with indirect photolysis being the more significant pathway in environmental contexts.

Direct Photolysis: Direct photolysis of this compound in the environment is generally considered insignificant. This is because this compound does not absorb light in the environmental spectrum (i.e., wavelengths greater than 290 nm), which is characteristic of the troposphere. Studies on direct photolysis typically require shorter wavelengths (e.g., 185 nm or 147 nm) to induce decomposition, yielding products such as formaldehyde (B43269), glycol monovinyl ether, and ethylene (B1197577). ymparisto.finih.gov

Indirect Photolysis (Photo-oxidation with Hydroxyl Radicals): The primary mechanism for this compound degradation in both the atmosphere and aquatic environments is indirect photo-oxidation, predominantly through reactions with highly reactive hydroxyl radicals (HO•). nih.govscbt.comitrcweb.orgitrcweb.org

Atmospheric Environment: In the atmosphere, photo-oxidation with OH radicals is the main loss mechanism for this compound, while reactions with ozone molecules and nitrate (B79036) radicals are largely insignificant. nih.govscbt.com The second-order rate constant for OH radical photo-oxidation of this compound is reported as 1.09 × 10⁻¹¹ cm³/molecule-sec. nih.govscbt.com This reaction leads to atmospheric half-lives ranging from approximately 1.0 to 2.9 days, depending on OH radical concentrations. nih.govscbt.com The initial product of OH radical photo-oxidation is 2-oxodioxane (or c-C₄H₇O₂), which subsequently reacts with O₂ to form a peroxy radical. This peroxy radical then reacts with nitric oxide (NO) to produce NO₂ and an alkoxy radical (c-C₄H₇O₂)O. The ultimate atmospheric fate of this alkoxy radical is decomposition via C-C bond scission, resulting in the formation of ethylene glycol diformate. nih.govscbt.com

Aquatic Environment: In surface waters, direct photolysis is not expected due to this compound's inability to absorb light in the relevant UV range. nih.govscbt.comitrcweb.org However, indirect photolysis can occur via aqueous hydroxyl radicals near the water surface. nih.govscbt.com The half-life for this reaction in water at pH 7 has been reported as 336 days, although the full extent of this reaction in the environment remains uncertain. nih.govscbt.com

Advanced Oxidation Processes (AOPs) for Chemical Breakdown

Advanced Oxidation Processes (AOPs) are a class of powerful treatment technologies that effectively degrade this compound by generating highly reactive hydroxyl radicals (HO•). deswater.comolympianwatertesting.comenviro.wikiny.govoxidationtech.com These radicals possess a high oxidizing power (~3.0 eV) and are capable of non-selectively oxidizing and mineralizing refractory organic pollutants like this compound into carbon dioxide and water. deswater.comolympianwatertesting.comenviro.wikimdpi.com AOPs are often employed as a pre- or post-treatment step for 1,4-dioxane (B91453) removal, especially for non-biodegradable or refractory pollutants. deswater.com

Common AOPs utilized for this compound degradation include:

UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the direct photolysis of hydrogen peroxide by UV light, which produces hydroxyl radicals. deswater.comenviro.wikiny.gov UV/H₂O₂ systems have shown efficient 1,4-dioxane destruction, with almost 90% depletion of initial 1,4-dioxane concentration within the first 5 minutes of irradiation in some studies. acs.org Intermediates formed during UV/H₂O₂ treatment include aldehydes (formaldehyde, acetaldehyde, glyoxal) and organic acids (formic, acetic, glycolic, glyoxylic, oxalic, and methoxyacetic acids), eventually leading to complete mineralization. deswater.comacs.orgresearchgate.net The efficiency can be impacted by radical scavengers like alkalinity and chloride. oxidationtech.comnih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction between hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. deswater.comkyoto-u.ac.jp The photo-Fenton process enhances this by using UV light to continuously regenerate Fe²⁺ from Fe³⁺, allowing for sustained radical production. tandfonline.comjst.go.jpjst.go.jp The Fenton process can degrade 1,4-dioxane from 100 mg/L to less than 0.5 mg/L within hours. iwaponline.com A microbially driven Fenton reaction has also been developed, which operates at circumneutral pH and does not require exogenous H₂O₂ or UV irradiation for Fe(II) regeneration, completely degrading 1,4-dioxane (10 mM) in 53 hours. acs.org

Ozonation (O₃) and Ozone-based AOPs: While direct ozonation alone is generally not highly effective for 1,4-dioxane removal due to slow reaction rates, deswater.compinnacleozone.comucm.es its efficiency is significantly enhanced when combined with other chemicals or under specific conditions. deswater.compinnacleozone.com

O₃/H₂O₂ (Peroxone Process): The combination of ozone and hydrogen peroxide efficiently produces hydroxyl radicals, leading to effective 1,4-dioxane removal. deswater.comenviro.wikipinnacleozone.com

Alkaline Ozonation: Ozonation under alkaline conditions (pH 9-12) significantly enhances 1,4-dioxane degradation, as higher pH promotes the generation of hydroxyl radicals from ozone decomposition. ucm.esnih.gov Removal efficiencies can range from 16.3% to 94.5% at 0.5 hours depending on the pH. nih.gov

O₃/Catalyst: Ozonation combined with catalysts like activated carbon can promote hydroxyl radical formation and enhance 1,4-dioxane degradation. pinnacleozone.com

Photocatalysis: Heterogeneous photocatalysis, often utilizing semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) with UV light, generates hydroxyl radicals and positive holes for the degradation of refractory pollutants. deswater.comny.govtandfonline.comacs.orgresearchgate.net TiO₂ nanoparticles can degrade 1,4-dioxane under UV light, and even under fluorescent light, achieving >99.9% removal in a short period. tandfonline.comtandfonline.com The process can be slower in complex matrices like wastewater effluent due to competing substances. tandfonline.com

The degradation of 1,4-dioxane through AOPs often involves the ring-opening of the molecule, producing by-products such as ethylene glycol, glycolic acid, oxalate (B1200264) anion, formic acid, formaldehyde, acetaldehyde, and various mono- and diformate esters of 1,2-ethanediol (B42446), which are then further mineralized to carbon dioxide and water. deswater.commdpi.comacs.orgresearchgate.net

Here's a summary of AOP effectiveness:

| AOP Type | Key Oxidant/Mechanism | Typical Performance/Notes | Reference |

| UV/H₂O₂ | Hydroxyl radical generation from H₂O₂ photolysis | Efficient destruction; nearly 90% removal in 5 min; forms aldehydes and organic acids. | deswater.comacs.orgresearchgate.net |

| Fenton | HO• from H₂O₂ + Fe²⁺ | Effective, but can produce iron sludge; microbially driven variant exists. | deswater.comkyoto-u.ac.jpacs.org |

| Photo-Fenton | Fenton + UV light for Fe²⁺ regeneration | Enhanced and sustained degradation; >95% removal under optimal conditions. | tandfonline.comjst.go.jpjst.go.jp |

| Ozonation (O₃) | Direct O₃ reaction (slow); indirect HO• generation (dominant) | Direct O₃ ineffective; enhanced by alkaline conditions or H₂O₂/catalysts. | deswater.compinnacleozone.comucm.esnih.gov |

| Photocatalysis (e.g., UV/TiO₂) | HO• and h⁺ generation on catalyst surface | Promising; >99.9% removal with TiO₂ nanoparticles; slower in complex effluents. | deswater.comtandfonline.comacs.orgtandfonline.com |

Chemical Hydrolysis and Other Non-Biological Transformations

1,4-Dioxane is remarkably stable against chemical hydrolysis. Its molecular structure lacks functional groups that are susceptible to hydrolysis, meaning that this pathway is not expected to contribute significantly to its degradation in environmental settings. nih.govscbt.comitrcweb.orgcanada.ca Other non-biological transformations, beyond the oxidative processes discussed, are generally not considered major attenuation pathways for 1,4-dioxane in the environment.

Biotic Degradation Mechanisms (Biogeochemical Transformation)

While 1,4-dioxane is known for its resistance to biodegradation in many environments, certain microbial pathways can facilitate its breakdown.

Aerobic Biodegradation Pathways

1,4-Dioxane is generally considered resistant to biodegradation under conventional biological treatment systems and biodegrades very slowly in water and soils. nih.goviwaponline.comcdc.gov However, aerobic biodegradation can occur under specific conditions, often through co-metabolism. itrcweb.orgitrcweb.orgcdc.gov

Co-metabolism: This process involves the transformation of 1,4-dioxane (a non-growth substance) in the presence of a growth substrate or another transformable compound. cdc.gov For instance, some microbial cultures, including mixed cultures enriched from contaminated soil, have been shown to aerobically degrade 1,4-dioxane in the presence of tetrahydrofuran (B95107) (THF). cdc.gov The addition of alkane gases like propane (B168953) can also promote the expression of monooxygenase enzymes involved in co-metabolic degradation, with pilot-scale results showing 60-80% removal. acs.org

Microbial Strains and Communities: More than 30 pure microbial strains and microbial communities have been reported to metabolically or co-metabolically degrade 1,4-dioxane. researchgate.net While complete decomposition of 100 mg/L 1,4-dioxane in activated sludge processes can take up to 7 days, pure cultures may require over 25 hours for removal. iwaponline.com

Rhizodegradation: Microbial 1,4-dioxane biodegradation may be enhanced in the root zone of plants (rhizodegradation), where plants can also transport 1,4-dioxane from groundwater to the atmosphere. itrcweb.org

Enzymatic Biotransformations (e.g., Monooxygenase Enzymes)

Enzymatic biotransformations are key to the aerobic degradation of 1,4-dioxane. Monooxygenase enzymes, particularly those involved in alkane or ether degradation, play a critical role.

Monooxygenase Enzymes: These enzymes initiate the degradation of 1,4-dioxane by catalyzing the hydroxylation of the cyclic ether, often through a hydrogen abstraction mechanism. mdpi.comacs.org This initial step leads to the formation of unstable intermediates that can undergo subsequent reactions, including ring-opening. The addition of specific co-substrates, such as propane or tetrahydrofuran (THF), induces the expression of these monooxygenase enzymes, enabling the co-metabolic breakdown of 1,4-dioxane. cdc.govacs.org

Degradation Products: The degradation of 1,4-dioxane, whether through abiotic or biotic pathways, generally proceeds via ring-opening mechanisms. Intermediates commonly observed include aldehydes, ethylene glycol, various organic acids (e.g., acetic acid, oxalic acid, formic acid), and mono- and diformate esters. deswater.commdpi.comresearchgate.net Ultimately, these intermediates are mineralized to carbon dioxide and water. mdpi.comresearchgate.net

Cometabolic and Metabolic Degradation Processes

The primary destructive process for 1,4-Dioxane in subsurface environments is biodegradation, predominantly via aerobic metabolic and cometabolic processes itrcweb.orgenviro.wiki. Anaerobic biodegradation of 1,4-Dioxane is generally not significant, although some limited evidence suggests its possibility under specific conditions itrcweb.orgenviro.wiki.

Metabolic Degradation: Metabolic degradation involves microorganisms utilizing 1,4-Dioxane as their sole carbon and energy source to support growth itrcweb.orgenviro.wikisiremlab.com. This process is typically observed where 1,4-Dioxane concentrations are sufficiently high to sustain microbial population growth itrcweb.org. Several bacterial strains have been identified as capable of metabolically degrading 1,4-Dioxane, including Pseudonocardia, Mycobacterium, and Acinetobacter species iwaponline.comproquest.com. Key enzymes involved in the initial cleavage of 1,4-Dioxane in metabolic pathways include dioxane monooxygenase (dxmB) and aldehyde dehydrogenase (ALDH), which further break down intermediates to ultimately produce carbon dioxide siremlab.com.

Cometabolic Degradation: Cometabolic degradation occurs when microorganisms fortuitously degrade 1,4-Dioxane while metabolizing another primary growth substrate, known as a co-substrate itrcweb.orgenviro.wiki. This process is more likely to occur at lower 1,4-Dioxane concentrations where suitable cometabolic substrates are available itrcweb.org. Various monooxygenase enzymes facilitate cometabolic aerobic biodegradation of 1,4-Dioxane. These include particulate methane (B114726) monooxygenase (pMMO), propane monooxygenase (PMO), phenol (B47542) monooxygenase (PHE), tetrahydrofuran monooxygenase (THFMO), and toluene (B28343) monooxygenase (TMO) siremlab.comnih.govnih.gov. Tetrahydrofuran (THF) has been identified as an essential co-metabolite that can promote the degradation of 1,4-Dioxane iwaponline.comnih.gov.

| Degradation Type | Primary Mechanism | Optimal Concentration | Key Enzymes/Co-substrates | Examples of Microorganisms |

| Metabolic | Sole Carbon/Energy Source | High | Dioxane Monooxygenase (dxmB), Aldehyde Dehydrogenase (ALDH) | Pseudonocardia, Mycobacterium, Acinetobacter |

| Cometabolic | Fortuitous Degradation with Co-substrate | Low | Methane Monooxygenase (pMMO), Propane Monooxygenase (PMO), Phenol Monooxygenase (PHE), Tetrahydrofuran (THF) | Various bacteria expressing relevant monooxygenases |

Formation and Fate of Biodegradation Intermediates

The biodegradation of 1,4-Dioxane proceeds through a series of intermediate compounds, primarily initiated by monooxygenase enzymes. The initial step involves the hydroxylation of 1,4-Dioxane to 2-hydroxy-1,4-dioxane, which then spontaneously oxidizes to form 2-hydroxyethoxyacetic acid (HEAA) nih.govacs.orgethz.ch.

Subsequently, HEAA undergoes further hydroxylation, leading to the cleavage of the ether bonds and the progressive formation of smaller organic molecules nih.govacs.org. Identified major intermediates in 1,4-Dioxane biodegradation pathways include ethylene glycol, glycolate, glyoxalate (glyoxylic acid), and oxalate (oxalic acid) nih.govacs.orgethz.chdeswater.comiwaponline.com. Other reported byproducts can include ethylene glycol diformate, methoxyacetic acid, formic acid, and formaldehyde scielo.org.mx.

The fate of these biodegradation intermediates is their subsequent mineralization to carbon dioxide (CO2) through common cellular metabolic pathways nih.govacs.orgethz.ch. This sequential degradation process suggests that bioremediation of 1,4-Dioxane is generally not expected to result in the accumulation of toxic intermediate compounds in the environment nih.govacs.org.

| Intermediate Compound | Chemical Formula | PubChem CID |

| Ethylene Glycol | C2H6O2 | 174 |

| Glyoxylic Acid | C2H2O3 | 760 |

| Oxalic Acid | C2H2O4 | 971 |

| 2-Hydroxyethoxyacetic Acid (HEAA) | C4H8O4 (approx) | - |

Interfacial Chemical Interactions with Environmental Matrices

1,4-Dioxane exhibits distinct behavior regarding its interactions with environmental matrices, primarily characterized by its low sorption potential. This property is critical in understanding its transport and persistence in natural systems.

Adsorption Mechanisms on Mineral Surfaces

1,4-Dioxane has a low affinity for adsorption to soil and sediment particles, including mineral surfaces like bentonite, due to its chemical properties itrcweb.orgmdpi.comclu-in.orgitrcweb.org. It is a highly hydrophilic compound, meaning it prefers to remain dissolved in water rather than associating with solid phases itrcweb.org. Consequently, significant adsorption to mineral surfaces is not a primary attenuation mechanism for 1,4-Dioxane in the environment.

Sorption Potential and its Chemical Basis

The sorption potential of 1,4-Dioxane to environmental matrices, particularly to organic carbon fractions in soils and sediments, is notably low. This is quantified by its low organic carbon partitioning coefficient (log Koc = 1.23) mdpi.comitrcweb.org.

The chemical basis for this low sorption potential lies in its molecular characteristics:

High Aqueous Solubility: 1,4-Dioxane is completely miscible with water, allowing it to readily dissolve and remain in the aqueous phase itrcweb.orgclu-in.orgresearchgate.net.

Low Octanol-Water Partition Coefficient (log Kow): With a log Kow value of -0.27, 1,4-Dioxane demonstrates a strong preference for water over organic phases, indicating its hydrophilic nature itrcweb.orgmdpi.comclu-in.org.

Nonionic Nature: As a nonionic compound, 1,4-Dioxane does not readily interact with charged mineral surfaces through electrostatic forces, further limiting its adsorption itrcweb.org.

These properties collectively result in 1,4-Dioxane's high mobility in groundwater, allowing it to migrate considerably farther than many other co-occurring contaminants, such as chlorinated solvents, which tend to sorb more readily to soil organic matter itrcweb.orgclu-in.org.

Unintentional Formation Pathways of 1,4-Dioxane in Industrial Processes

1,4-Dioxane is not typically used as a direct ingredient in consumer products but is frequently present as an unintentional byproduct or impurity formed during various industrial manufacturing processes cdc.govfda.govgerstel.comteknoscienze.comcdc.gov.

Formation in Ethoxylated Surfactant Manufacturing: The most significant unintentional formation pathway of 1,4-Dioxane is during the manufacture of ethoxylated surfactants cdc.govfda.govgerstel.comteknoscienze.comcdc.govitrcweb.orgslenvironment.comindustrialchemicals.gov.au. These surfactants are widely used in a broad range of consumer products, including detergents, foaming agents, emulsifiers, cosmetics, shampoos, and cleaning agents fda.govgerstel.comteknoscienze.comcdc.govslenvironment.com. The formation occurs during the ethoxylation process, which involves the reaction of ethylene oxide with other chemicals. While ethylene oxide can dimerize to form 1,4-Dioxane, the main mechanism in surfactant production is believed to be promoted by the subsequent sulfation process (the reaction of alkyl ethoxylates with sulfur trioxide) teknoscienze.com.

Other Industrial Sources:

Stabilizer for Chlorinated Solvents: Historically, 1,4-Dioxane was used as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (B11378) (TCA). Although the use of TCA has been largely discontinued, past releases from this source contribute to environmental contamination researchgate.netcdc.govslenvironment.comnih.gov.

Byproduct in Polymer and Glycol Production: It can also form as a byproduct during the manufacture of polyester (B1180765) and various polyethoxylated compounds researchgate.net. The production of ethylene glycol and ethylene oxide can also lead to the formation of 1,4-Dioxane as a byproduct scielo.org.mx.

Solvent and Mold Release Agent: 1,4-Dioxane is employed as a solvent in the pharmaceutical industry and as a mold release agent for polyurethane manufacturing itrcweb.org. Releases can occur during its production, processing, and general use in these sectors cdc.govcdc.gov.

Waste Streams: Improper disposal of industrial waste and accidental spills from chemical manufacturing plants and landfills containing consumer products with trace amounts of 1,4-Dioxane contribute to its release into water bodies and groundwater researchgate.netslenvironment.comslenvironment.com.

| Industrial Process/Application | Pathway of 1,4-Dioxane Formation/Release |

| Ethoxylated Surfactant Manufacturing | Unintentional byproduct during ethoxylation and sulfation cdc.govteknoscienze.com |

| Chlorinated Solvent Stabilization | Historical use as a stabilizer for 1,1,1-trichloroethane cdc.govnih.gov |

| Polyester and Polyethoxylated Compound Production | Byproduct formation researchgate.net |

| Ethylene Glycol/Oxide Production | Byproduct formation scielo.org.mx |

| Pharmaceutical Industry | Used as a solvent; potential for release itrcweb.org |

| Polyurethane Manufacturing | Used as a mold release agent; potential for release itrcweb.org |

| Industrial Waste/Disposal | Direct discharge or leaching from landfills slenvironment.comslenvironment.com |

Strategic Applications of 1,4 Dioxin Derivatives in Chemical Synthesis and Industrial Processes Chemistry Focused

Role of 1,4-Dioxane (B91453) as a Solvent in Organic Chemistry

1,4-Dioxane serves as a highly versatile aprotic solvent in organic chemistry, miscible with water and a broad range of organic solvents. wikipedia.orgontosight.ai Its unique chemical structure, featuring a six-membered ring with two oxygen atoms, contributes to its distinctive solvent properties. ontosight.ai This characteristic makes it valuable in numerous industrial and commercial applications, including its use in inks, adhesives, paints, lacquers, and cellulose (B213188) esters. wikipedia.orgontosight.aiclu-in.org

In laboratory settings, 1,4-dioxane is employed as a solvent for various chemical reactions and as a cleaning agent. ontosight.ai It can be utilized as an internal standard for nuclear magnetic resonance (NMR) spectroscopy, particularly in deuterium (B1214612) oxide, due to its conformational flexibility and the resulting single signal in the H NMR spectrum. wikipedia.orgfishersci.se Furthermore, 1,4-dioxane is sometimes preferred over tetrahydrofuran (B95107) (THF) in certain processes due to its lower toxicity and higher boiling point (101 °C for 1,4-dioxane versus 66 °C for THF). wikipedia.org It is also hygroscopic and forms a positive azeotrope with water. wikipedia.org

Solvation Effects in Reaction Kinetics and Selectivity

The choice of solvent, including 1,4-dioxane, plays a crucial role in influencing the rate, selectivity, and equilibria of chemical reactions. whiterose.ac.uk Solvation effects can significantly impact reaction kinetics and product selectivity. For instance, in oxidative Heck reactions, a mixture of 1,4-dioxane and acetic acid has been shown to dictate regioselectivity, promoting substitution at the C2 position of indoles, whereas other solvent systems like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) favor C3 substitution. whiterose.ac.uk

Moreover, 1,4-dioxane can enhance selectivity in specific synthetic transformations. In chemoselective Suzuki reactions involving arylboronic acids and their pinacol (B44631) esters, 1,4-dioxane has demonstrated absolute selectivity, unlike tetrahydrofuran, which yielded a mixture of products. whiterose.ac.uk Computational quantum chemistry investigations have further illuminated the influence of solvation conditions on reaction mechanisms and kinetics, such as in the oxidative degradation of 1,4-dioxane by hydroxyl radicals, where solvation affects hydrogen abstraction patterns and kinetic preferences for axial pathways. nih.govresearchgate.net The composition of the liquid phase, including the presence of 1,4-dioxane as a cosolvent, can alter the rates and selectivities of acid-catalyzed dehydration reactions. acs.org Additionally, 1,4-dioxane has been observed to exhibit a catalytic effect on reaction kinetics, as demonstrated in the oxidation of iodide by dicyanobis(bipyridine)iron(III) in 1,4-dioxane-water mixtures. mdpi.com

Applications in Specific Synthetic Transformations

1,4-Dioxane is extensively employed as a reaction solvent in the synthesis of various fine chemicals and pharmaceuticals. It is crucial for the manufacture of active pharmaceutical ingredients (APIs), the synthesis of hormones, and in organometallic and halogenation reactions. basf.com

Beyond its role as a general solvent, 1,4-dioxane can also participate directly in specific synthetic transformations. For example, in iridium-catalyzed transfer hydrogenation of alkenes, 1,4-dioxane acts as a hydrogen donor. This protocol exhibits chemoselectivity for alkenes, allowing for their hydrogenation even in the presence of other reducible functional groups such as carbonyl, nitro, cyano, and imino groups within the same molecule. The mechanism for this transformation is initiated by the oxidative addition of a 1,4-dioxane C(sp3)–H bond. acs.org

Furthermore, 1,4-dioxane is involved in more complex synthetic routes, such as nickel- and manganese-catalyzed decarboxylative cross-coupling reactions of α,β-unsaturated carboxylic acids with cyclic ethers. researchgate.net It also plays a role in copper(II) chloride/bipy-catalyzed α-C-H amination of cyclic ethers with indole/carbazole derivatives. researchgate.net

Use as a Reagent or Chemical Intermediate in Fine Chemical Synthesis

Beyond its primary role as a solvent, 1,4-dioxane functions as a valuable chemical intermediate and reagent in the synthesis of fine chemicals. basf.comnih.govchemicalbook.com Its utility extends to various specialized applications:

Sulfating Agent: 1,4-Dioxane can form coordination compounds with sulfur trioxide, which are then utilized as sulfating agents in the synthesis of other chemical compounds. google.com

Extraction Medium: It is employed as an extraction agent in the production of medicines, agricultural chemicals, and for the dewaxing of petroleum products. It also serves as an extraction medium for animal and vegetable oils. nih.govchemicalbook.comgoogle.com

Dispersing Agent: 1,4-Dioxane acts as a dye dispersant and a dispersion agent for woodstains, as well as a solvent for oil-soluble colorants. google.com

Surface Treatment: It finds application as a high-purity metal surface treatment agent. google.com

Polymerization Catalyst: 1,4-Dioxane can be used as a component of polymerization catalysts. nih.govchemicalbook.com

Drug Purification: It is utilized in processes for drug purification. chemicalbook.com

Function as a Stabilizer in Chlorinated Solvents: Chemical Mechanism of Stabilization

Historically, a significant portion of 1,4-dioxane production, estimated at approximately 90%, was dedicated to its use as a stabilizer in chlorinated solvents, particularly 1,1,1-trichloroethane (B11378) (TCA). clu-in.orgnih.govchemicalbook.comepa.govitrcweb.orgmdpi.comresearchgate.netindustrialchemicals.gov.au This application was crucial for maintaining the integrity and efficacy of these solvents.

The chemical mechanism of 1,4-dioxane's stabilizing action relies on its behavior as a Lewis base. clu-in.orgepa.gov In this role, it inhibits undesirable reactions that would otherwise degrade the properties of the chlorinated solvents. Specifically, 1,4-dioxane achieves stabilization by reacting or complexing with active metal sites and acids that might be present as impurities or formed during solvent use. By interacting with these reactive species, it prevents them from catalyzing the decomposition of the solvent. clu-in.orgepa.gov

The widespread use of 1,4-dioxane as a stabilizer for 1,1,1-TCA began to decline significantly after 1995, primarily due to the phase-out of 1,1,1-TCA as an ozone-depleting substance under the Montreal Protocol. itrcweb.orgmdpi.com

Applications in Polymer Chemistry and Materials Science (e.g., production of PET)

In polymer chemistry and materials science, 1,4-dioxane plays several roles, including its unintentional formation as a byproduct and its utility as a solvent in polymer-related processes.

1,4-Dioxane is an unavoidable byproduct in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polymer in plastics and textiles. clu-in.orgitrcweb.orgmdpi.comresearchgate.netmdpi.comheatmap.newsgoogle.com Its formation is intrinsically linked to the chemistry of PET synthesis. heatmap.news During the esterification stage of polyester (B1180765) production, particularly when glycols are heated to temperatures exceeding 180°C, 1,4-dioxane can be formed. google.com This byproduct can also arise from the production of other ethoxylated surfactants and acetates. chemicalbook.comitrcweb.orgmdpi.comresearchgate.netindustrialchemicals.gov.au

Beyond its byproduct status, 1,4-dioxane is also used as a solvent in the manufacturing of plastics and synthetic textiles and resins. chemicalbook.commdpi.com It can also function as a polymerization catalyst. nih.govchemicalbook.com In the context of polymer recycling, 1,4-dioxane has been explored as an organic solvent for the depolymerization of waste PET into valuable chemical intermediates, such as 1,4-cyclohexanedimethanol (B133615) (CHDM). sciengine.com

Table: Key Properties of 1,4-Dioxane

| Property | Value | Source |

| Chemical Formula | C₄H₈O₂ | itrcweb.orgenviro.wiki |

| Molecular Weight | 88.106 g/mol | fishersci.seitrcweb.orgenviro.wikiclu-in.org |

| Appearance | Colorless liquid | ontosight.aiitrcweb.orgenviro.wikiclu-in.org |

| Odor | Faint, pleasant, ether-like | wikipedia.orgontosight.aiitrcweb.orgclu-in.org |

| Boiling Point | 101.2 °C (at 760 mm Hg) | fishersci.seclu-in.org |

| Melting Point | 11.75 °C | itrcweb.orgclu-in.org |

| Water Solubility | Miscible (1,000 g/L at 25 °C) | wikipedia.orgmdpi.comitrcweb.orgenviro.wikiclu-in.org |

| Specific Gravity | 1.0337 (at 20 °C) | clu-in.org |

| Vapor Pressure | 5.08 kPa (38.1 mm Hg) at 25 °C | itrcweb.orgclu-in.org |

| Log Kow (Octanol-Water Partition Coefficient) | -0.27 | mdpi.comclu-in.org |

| Henry's Law Constant | 4.8 x 10⁻⁶ atm-m³/mol at 25 °C | mdpi.comclu-in.org |

Emerging Research Frontiers and Methodological Advancements for 1,4 Dioxin Chemistry

Development of Novel Spectroscopic Probes for 1,4-Dioxin Systems

The development and application of advanced spectroscopic techniques are crucial for unraveling the intricate details of this compound's structure, reactivity, and interactions within complex systems. While 1,4-dioxane (B91453) itself can be used as an internal standard for NMR spectroscopy uni.lu, contemporary research extends beyond basic characterization to utilize spectroscopy for mechanistic insights.

Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for monitoring the decomposition pathways of 1,4-dioxane and identifying intermediate species generated during degradation processes. For instance, FTIR has been employed to analyze the different decomposition routes of 1,4-dioxane during ozonation, providing insights into the viability of degrading this compound from industrial wastewaters wikipedia.org. Furthermore, FTIR analysis, often coupled with probe molecules like pyridine, is used to characterize surface acid sites on catalytic materials in the presence of 1,4-dioxane. Such studies help in understanding the adsorption and reaction mechanisms of 1,4-dioxane and oxidants like hydrogen peroxide on metal oxide catalysts, indicating distinct surface acid sites for different reactants fishersci.se.

Table 1: Spectroscopic Techniques Applied to this compound Systems

| Spectroscopic Technique | Application/Research Focus | Key Insights |